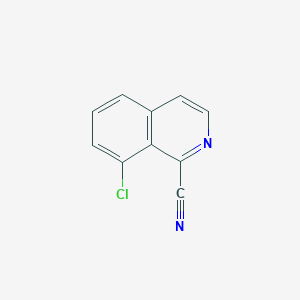

8-Chloroisoquinoline-1-carbonitrile

CAS No.: 1231761-26-4

Cat. No.: VC3095240

Molecular Formula: C10H5ClN2

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1231761-26-4 |

|---|---|

| Molecular Formula | C10H5ClN2 |

| Molecular Weight | 188.61 g/mol |

| IUPAC Name | 8-chloroisoquinoline-1-carbonitrile |

| Standard InChI | InChI=1S/C10H5ClN2/c11-8-3-1-2-7-4-5-13-9(6-12)10(7)8/h1-5H |

| Standard InChI Key | AAVWILXYOHVHQN-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Cl)C(=NC=C2)C#N |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=NC=C2)C#N |

Introduction

Chemical Identity and Basic Properties

8-Chloroisoquinoline-1-carbonitrile is a substituted isoquinoline derivative featuring a chlorine atom at position 8 and a nitrile (cyano) group at position 1. This compound represents an important chemical building block in organic synthesis and drug discovery efforts.

Identification Parameters

The compound is unambiguously identified through several standard chemical identifiers as outlined in the table below:

| Parameter | Value |

|---|---|

| CAS Registry Number | 1231761-26-4 |

| Molecular Formula | C₁₀H₅ClN₂ |

| Molecular Weight | 188.61 g/mol |

| IUPAC Name | 8-chloroisoquinoline-1-carbonitrile |

| MDL Number | MFCD26666982 |

| InChI | InChI=1S/C10H5ClN2/c11-8-3-1-2-7-4-5-13-9(6-12)10(7)8/h1-5H |

| InChIKey | AAVWILXYOHVHQN-UHFFFAOYSA-N |

| SMILES Notation | N#CC1=NC=CC2=C1/C(Cl)=C\C=C/2 |

The compound exhibits a defined structure with the chlorine substituent positioned at carbon-8 and the nitrile group at carbon-1 of the isoquinoline ring system .

Physical Properties

Available physical data on this compound indicates the following properties:

| Property | Value |

|---|---|

| Physical State | Solid |

| Purity (Commercial) | 95% |

| Solubility | Limited water solubility (inferred from structural characteristics) |

It should be noted that as a halogenated heterocyclic compound containing a nitrile group, 8-chloroisoquinoline-1-carbonitrile would likely exhibit low water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and DMSO .

Structural Characteristics

Molecular Structure

8-Chloroisoquinoline-1-carbonitrile features a bicyclic aromatic structure based on the isoquinoline scaffold, which consists of a benzene ring fused with a pyridine ring having nitrogen at the 2-position. The key functional groups include:

-

A chlorine atom at position 8 of the isoquinoline ring

-

A nitrile (cyano, -C≡N) group at position 1

The presence of these substituents significantly influences the compound's electronic distribution, reactivity patterns, and potential applications .

Electronic Properties

The electron-withdrawing nature of both the chlorine atom and the nitrile group creates an electronic environment that:

-

Reduces electron density in the aromatic system

-

Enhances electrophilicity at certain positions

-

Influences the compound's reactivity in nucleophilic substitution reactions

-

Potentially affects the basicity of the nitrogen atom in the isoquinoline ring

These electronic properties make 8-chloroisoquinoline-1-carbonitrile valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of more complex compounds .

Chemical Reactivity

Functional Group Reactivity

The reactivity of 8-chloroisoquinoline-1-carbonitrile is largely determined by its three key structural features:

-

Isoquinoline Heterocycle: Capable of participating in various aromatic substitution reactions and serving as a ligand in coordination chemistry.

-

Chlorine Substituent: The C-Cl bond can undergo nucleophilic aromatic substitution reactions, making this position amenable to further functionalization with various nucleophiles.

-

Nitrile Group: The cyano functionality can be transformed into other groups through:

-

Hydrolysis to carboxylic acids

-

Reduction to amines or aldehydes

-

Addition reactions with nucleophiles

-

Participation in cycloaddition reactions

-

These reactive sites make the compound valuable as a versatile building block in organic synthesis .

Structure-Activity Relationships

Comparison with Related Compounds

To better understand the unique properties of 8-chloroisoquinoline-1-carbonitrile, it is instructive to compare it with structurally related compounds:

| Compound | Molecular Formula | CAS Number | Key Structural Differences | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 8-Chloroisoquinoline-1-carbonitrile | C₁₀H₅ClN₂ | 1231761-26-4 | Reference compound | 188.61 |

| 1-Chloroisoquinoline | C₉H₆ClN | 19493-44-8 | Lacks nitrile group | 163.60 |

The presence of the nitrile group in 8-chloroisoquinoline-1-carbonitrile confers distinct electronic and reactivity properties compared to 1-chloroisoquinoline. The nitrile group introduces additional electron-withdrawing effects and provides a versatile functional handle for further synthetic transformations .

Applications in Chemical Research

Synthetic Building Block

8-Chloroisoquinoline-1-carbonitrile serves as a valuable building block in organic synthesis for several reasons:

-

The isoquinoline scaffold is present in numerous natural products and pharmaceutically active compounds

-

The chlorine substituent provides a site for further functionalization through cross-coupling reactions

-

The nitrile group can be transformed into various other functional groups

-

The combination of these features allows for the construction of complex molecular architectures

These characteristics make it particularly useful in medicinal chemistry and materials science applications .

Spectroscopic Characterization

Predicted Spectral Properties

Based on its structure, 8-chloroisoquinoline-1-carbonitrile would exhibit characteristic spectroscopic features:

-

Infrared Spectroscopy (IR):

-

Strong C≡N stretching absorption around 2200-2240 cm⁻¹

-

C-Cl stretching typically observed in the 600-800 cm⁻¹ region

-

Aromatic C=C and C=N stretching in the 1400-1600 cm⁻¹ range

-

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR would show signals for the five aromatic protons with characteristic coupling patterns

-

¹³C NMR would display signals for the ten carbon atoms, with the nitrile carbon appearing downfield (around 115-120 ppm)

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 188.61

-

Characteristic isotope pattern due to the presence of chlorine (M+2 peak at approximately one-third the intensity of the molecular ion)

-

These spectroscopic characteristics would be essential for confirming the structure and purity of synthesized or isolated samples .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume